REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][NH:10][C:7]2=[N:8][CH:9]=1)([CH3:3])=[CH2:2]>O1CCCC1.[OH-].[OH-].[Pd+2]>[CH:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][NH:10][C:7]2=[N:8][CH:9]=1)([CH3:3])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1C=C2C(=NC1)NC=C2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
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5 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred under hydrogen at 40 psi for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the compound (99, 0.078 g, 96%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C=1C=C2C(=NC1)NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |